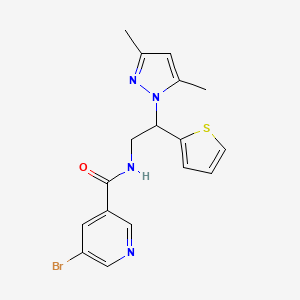
3-(2-Aminopyrimidin-4-yl)-1-(4-chlorophenyl)-1,4-dihydropyridazin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-Aminopyrimidin-4-yl)-1-(4-chlorophenyl)-1,4-dihydropyridazin-4-one, also known as 4-Chloro-1,4-dihydropyridazin-3(2H)-one, is an organic compound derived from the pyridazinone family. It is a yellowish-orange crystalline solid that is soluble in water and ethanol. 4-Chloro-1,4-dihydropyridazin-3(2H)-one has been studied extensively in the laboratory due to its potential applications in scientific research. This compound has been found to have several biochemical and physiological effects, and has been used in a variety of laboratory experiments.
Applications De Recherche Scientifique
- Application : ®-3-(7-(methyl (7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-5-azaspiro[2.4]heptan-5-yl)-3-oxopropanenitrile acts as a JAK1-selective inhibitor. It was designed based on the combination of tofacitinib’s 7-deazapurine and 5-azaspiro[2.4]heptan-7-amine structures. It exhibits an IC50 value of 8.5 nM against JAK1 with a selectivity index of 48 over JAK2 .
JAK1 Inhibition
Propriétés
IUPAC Name |
3-(2-aminopyrimidin-4-yl)-1-(4-chlorophenyl)pyridazin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClN5O/c15-9-1-3-10(4-2-9)20-8-6-12(21)13(19-20)11-5-7-17-14(16)18-11/h1-8H,(H2,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIVBBUPFLIWRBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C=CC(=O)C(=N2)C3=NC(=NC=C3)N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701327965 |
Source


|
| Record name | 3-(2-aminopyrimidin-4-yl)-1-(4-chlorophenyl)pyridazin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701327965 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
0.6 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID26728392 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
690211-52-0 |
Source


|
| Record name | 3-(2-aminopyrimidin-4-yl)-1-(4-chlorophenyl)pyridazin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701327965 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![6-[4-(6-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2700813.png)
![2-((3-allyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(4-(N-(2-hydroxyethyl)sulfamoyl)phenyl)acetamide](/img/structure/B2700814.png)
![N1-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(2-hydroxypropyl)oxalamide](/img/structure/B2700817.png)

![2-{[(2-Methylphenyl)methyl]amino}cyclobutan-1-ol](/img/structure/B2700820.png)

![[2-(3-Bromoanilino)-2-oxoethyl] 5,6-dichloropyridine-3-carboxylate](/img/structure/B2700822.png)
![2-[3-(2-Fluoroethyl)-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2700825.png)


